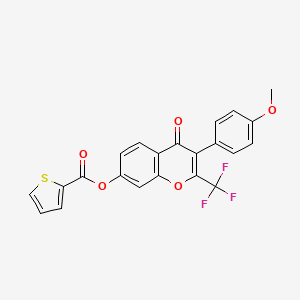

3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl thiophene-2-carboxylate

Description

Chemical Structure: This compound (CAS: 637749-65-6) features a chromen-4-one core substituted with a 4-methoxyphenyl group at position 3, a trifluoromethyl group at position 2, and a thiophene-2-carboxylate ester at position 6. Its molecular formula is C22H13F3O6S, with a molecular weight of 446.04 g/mol .

Properties

IUPAC Name |

[3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H13F3O5S/c1-28-13-6-4-12(5-7-13)18-19(26)15-9-8-14(29-21(27)17-3-2-10-31-17)11-16(15)30-20(18)22(23,24)25/h2-11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZEBCHXISMXCRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(OC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=CS4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H13F3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl thiophene-2-carboxylate is a synthetic compound belonging to the class of chromenone derivatives. Its unique structure, characterized by a trifluoromethyl group and a methoxyphenyl substituent, suggests potential biological activities that merit investigation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 397.37 g/mol. The presence of the trifluoromethyl group increases lipophilicity, which may enhance cellular permeability and biological activity.

The biological activity of 3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl thiophene-2-carboxylate is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are involved in inflammatory processes. This inhibition can lead to reduced production of pro-inflammatory mediators.

- Cytotoxicity : Studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney) cells. The mechanism involves inducing apoptosis through modulation of cellular signaling pathways.

- Molecular Docking Studies : In silico studies have demonstrated that the trifluoromethyl group can engage in halogen bonding with specific amino acid residues in target proteins, enhancing binding affinity and biological efficacy .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of the compound:

Case Studies

- Anti-inflammatory Effects : A study demonstrated that derivatives similar to this compound exhibited significant anti-inflammatory properties by inhibiting COX enzymes, suggesting potential therapeutic applications in treating inflammatory diseases .

- Anticancer Activity : Research involving derivatives of chromenone compounds indicated that they possess cytotoxic effects against breast cancer cells, supporting further exploration into their use as anticancer agents .

- Molecular Interactions : Molecular docking studies revealed that the trifluoromethyl group enhances binding interactions with target proteins, which may explain the observed biological activities. The presence of electron-withdrawing groups like trifluoromethyl is crucial for enhancing potency against specific targets.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substitution Patterns in Chromen-4-one Derivatives

A comparative analysis of substituents and their biological/physical implications is summarized below:

Key Observations :

- Electron-withdrawing groups (e.g., trifluoromethyl, chloro) improve bioactivity by stabilizing charge-transfer interactions .

- Methoxy groups enhance π-π stacking but may reduce solubility .

- Ester vs. Amide : Thiophene-2-carboxylate esters (target compound) exhibit higher lipophilicity compared to benzamide derivatives (e.g., N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides), which show IC50 values of 3.9–15.4 µM against cancer cell lines .

Cytotoxicity

- Benzamide Derivatives: N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides demonstrated potent activity against A-549 (lung adenocarcinoma) and MCF-7 (breast cancer) cell lines, with IC50 values as low as 3.9 µM .

- Thiophene-2-carboxylate Esters : While explicit cytotoxicity data for the target compound is absent in the evidence, structurally related fluorinated isoflavones (e.g., Methyl 2-((3-(4-fluorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)acetate) showed antiproliferative activity via HER2/EGFR inhibition .

Antioxidant Activity

Crystallographic and Computational Insights

- SHELX Refinement : The target compound’s analogs (e.g., coumarin-based liquid crystals) were analyzed using SHELXL, revealing planar chromen-4-one cores and intermolecular C–H···O interactions critical for crystal packing .

- Molecular Docking : Derivatives with trifluoromethyl groups showed strong binding to HER2 (3MNG) and EGFR (HERA) , validated by experimental IC50 correlations .

Q & A

Q. What are the common synthetic routes for preparing 3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl thiophene-2-carboxylate, and what reaction conditions are critical for optimizing yield?

Answer: The synthesis typically involves a multi-step approach:

Chromene Core Formation : A Claisen-Schmidt condensation between 4-methoxyacetophenone and ethyl trifluoroacetoacetate under acidic conditions forms the 4-oxo-2-trifluoromethylchromene scaffold.

Thiophene Ester Coupling : The thiophene-2-carboxylate moiety is introduced via nucleophilic acyl substitution or esterification under reflux with catalysts like DMAP (4-dimethylaminopyridine) in anhydrous dichloromethane (DCM) .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the product. Yield optimization depends on strict moisture control, stoichiometric ratios (1:1.2 chromene:thiophene reagent), and reaction time (12–16 hours) .

Q. How can X-ray crystallography using SHELXL be employed to resolve the molecular structure of this compound, and what crystallographic parameters are typically reported?

Answer:

- Data Collection : Single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å) at 100–150 K resolves atomic positions. For triclinic systems (common for chromene derivatives), parameters include unit cell dimensions (e.g., a = 5.68 Å, b = 16.04 Å, c = 16.30 Å, α/β/γ = 68.9–88.9°) and space group P1 .

- Refinement : SHELXL refines structures using least-squares minimization. Key metrics:

Advanced Research Questions

Q. How should researchers address discrepancies between theoretical and experimental spectroscopic data (e.g., NMR chemical shifts) for this compound?

Answer:

Q. What strategies are recommended for analyzing the electronic effects of the trifluoromethyl group on the chromene-thiophene ester system using DFT calculations?

Answer:

- Electron Density Maps : Use Gaussian09 with M06-2X/def2-TZVP to map electrostatic potential (ESP) surfaces. The CF₃ group’s electron-withdrawing effect reduces charge density on the chromene ring (ΔESP ≈ −0.15 e) .

- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps. CF₃ lowers LUMO energy (~1.2 eV), enhancing electrophilicity at the 4-oxo position .

Q. How can researchers resolve structural ambiguities in polymorphic or solvatomorphic forms observed in crystallographic studies?

Answer:

- Variable-Temperature XRD : Collect data at 100 K, 200 K, and 298 K to identify temperature-dependent phase transitions.

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O, π–π stacking) using CrystalExplorer. For solvatomorphs, compare fingerprint plots to distinguish host-guest vs. disordered solvent .

- DSC/TGA : Differential scanning calorimetry (DSC) detects melting points, while thermogravimetric analysis (TGA) identifies solvent loss events (e.g., methanolate decomposition at 120–150°C) .

Q. What methodological considerations are critical when designing bioactivity assays for this compound, based on structural analogs?

Answer:

- Target Selection : Prioritize enzymes with hydrophobic active sites (e.g., cyclooxygenase-2, CYP450) due to the compound’s lipophilic CF₃ and methoxyphenyl groups .

- Assay Conditions :

- Data Interpretation : Use Hill slopes (dose-response curves) to assess cooperativity. A slope >1 suggests allosteric modulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.